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molecular formula C6H2ClF3N2O2 B1587320 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine CAS No. 99368-67-9

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

Cat. No. B1587320
M. Wt: 226.54 g/mol
InChI Key: OPEZLLCPUDLUFV-UHFFFAOYSA-N
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Patent
US09035063B2

Procedure details

SOCl2 (18.45 mL, 253 mmol) was added to a solution of 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol). DMF (1.957 mL, 25.3 mmol) was added and the mixture was at 100° C. for 10 h. Then the solution was concentrated and distributed between EA and saturated NaHCO3 solution. The combined organic extract was washed with brine, dried over MgSO4, filtered and concentrated. The resulting 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (2.46 g, 10.86 mmol, 86% yield) was used in the next step without further purification. TLC (PE/EA=5:1, Rf=0.6): 1H NMR (400 MHz, CDCl3) δ: 9.23-9.59 (m, 1H), 8.79 (d, J=2.4 Hz, 1H).
Name
Quantity
18.45 mL
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
1.957 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=S(Cl)[Cl:3].[N+:5]([C:8]1[CH:9]=[C:10]([C:15]([F:18])([F:17])[F:16])[C:11](O)=[N:12][CH:13]=1)([O-:7])=[O:6].CN(C=O)C>>[Cl:3][C:11]1[C:10]([C:15]([F:18])([F:17])[F:16])=[CH:9][C:8]([N+:5]([O-:7])=[O:6])=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
18.45 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
2.63 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=NC1)O)C(F)(F)F
Step Two
Name
Quantity
1.957 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the solution was concentrated
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.86 mmol
AMOUNT: MASS 2.46 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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